![molecular formula C20H13N3OS2 B2942825 (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 850903-35-4](/img/structure/B2942825.png)
(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound is a derivative of 2-methyl-naphtho[1,2-d]thiazole . This is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry .
Synthesis Analysis
The synthesis of 2-methyl-naphtho[1,2-d]thiazole involves two intermediates: 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene . The synthetic craft of these intermediates is unstable, and the data fluctuate significantly .Molecular Structure Analysis
The molecular structure of the related compound, 2-methyl-naphtho[1,2-d]thiazole, is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-methyl-naphtho[1,2-d]thiazole are complex and require careful analysis to enhance the yield and reduce the production cost .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound, 2-methyl-naphtho[1,2-d]thiazole, include a melting point of 92.5-98.5°C . It appears as pale yellow to yellow to pale brown crystals or powder .Scientific Research Applications
Antiparasitic Activity
Thiazolides, including compounds structurally similar to (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide, exhibit broad-spectrum antiparasitic activities. They have been effective against a variety of helminths, protozoa, and enteric bacteria in both animals and humans (Müller et al., 2006) (Esposito et al., 2005).
Anticancer Potential
Some thiazole derivatives, including those with benzamide groups, have demonstrated promising anticancer activity against various human cancer cell lines. This activity is attributed to the structural features of these compounds (Tiwari et al., 2017). Additionally, modifications in the benzene ring of thiazolides can significantly impact their antiparasitic activity, hinting at their potential in cancer therapeutics (Ostapiuk et al., 2017).
Antimicrobial and Antiviral Properties
Thiazolides have demonstrated effectiveness against a range of viruses, bacteria, and intracellular and extracellular protozoan parasites, suggesting their potential as broad-spectrum antimicrobial agents. Their effectiveness spans various infectious agents in both animals and humans (Hemphill et al., 2012).
Application in Drug Discovery
Derivatives of benzo[d]thiazole, like the compound , are used as building blocks in drug discovery due to their diverse bioactivities and the ability to be substituted at various positions, offering extensive chemical exploration opportunities (Durcik et al., 2020).
Role in Supramolecular Chemistry
N-(thiazol-2-yl) benzamide derivatives, related to the compound , have been investigated for their gelation behavior, emphasizing their role in supramolecular chemistry. Their structures enable various non-covalent interactions, influencing their gelation properties (Yadav & Ballabh, 2020).
Photochemical Reactions
Compounds like 2-(4-thiazolyl)-1H-benzimidazole, similar to the compound , have been studied for their photochemical reactions, particularly in the presence of singlet oxygen, indicating potential applications in photochemistry (Mahran et al., 1983).
Antioxidant Properties
Thiazole derivatives have been explored for their effects on pro- and antioxidant processes in liver tissues, indicating their potential as therapeutic agents due to their non-toxic nature to normal tissues (Shalai et al., 2021).
Future Directions
properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS2/c1-23-18-14-5-3-2-4-12(14)7-9-16(18)26-20(23)22-19(24)13-6-8-15-17(10-13)25-11-21-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEOGFMXMDJZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide |
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